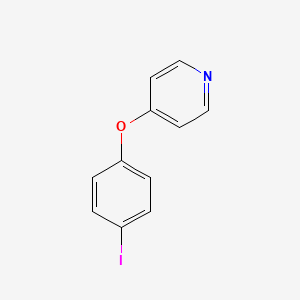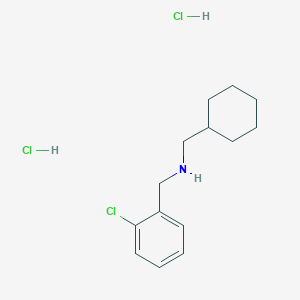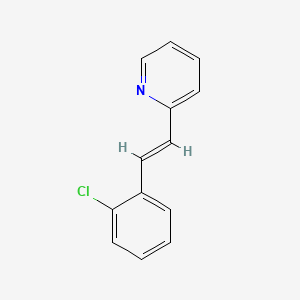
Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans-: is an organic compound with the molecular formula C₁₃H₁₀ClN. It is a derivative of pyridine, where the 2-position is substituted with a vinyl group that is further substituted with a chlorophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- typically involves the reaction of pyridine with 2-chlorobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via a condensation mechanism, forming the desired product with high selectivity for the trans-configuration .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions to ensure high yield and purity, and employing continuous flow techniques to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Epoxides or ketones.
Reduction: Ethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds .
Biology: The compound has been studied for its potential biological activities, including cytotoxic effects against certain cancer cell lines .
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anticancer agents .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- involves its interaction with biological targets at the molecular level. The compound can undergo photoisomerization, where the trans-configuration is converted to the cis-configuration upon exposure to light. This process involves the rotation of the chlorophenyl group around the carbon-carbon double bond . The compound’s biological activity is often linked to its ability to interact with cellular components, leading to cytotoxic effects .
Comparación Con Compuestos Similares
- Pyridine, 2-(2-(bromophenyl)vinyl)-, trans-
- Pyridine, 2-(2-(fluorophenyl)vinyl)-, trans-
- Pyridine, 2-(2-(methylphenyl)vinyl)-, trans-
Comparison: Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. Compared to its bromophenyl and fluorophenyl analogs, the chlorophenyl derivative exhibits different reactivity and biological activity. The methylphenyl analog, on the other hand, shows variations in steric hindrance and electronic effects, influencing its chemical behavior and applications .
Propiedades
Número CAS |
5350-12-9 |
|---|---|
Fórmula molecular |
C13H10ClN |
Peso molecular |
215.68 g/mol |
Nombre IUPAC |
2-[(E)-2-(2-chlorophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C13H10ClN/c14-13-7-2-1-5-11(13)8-9-12-6-3-4-10-15-12/h1-10H/b9-8+ |
Clave InChI |
YEZHQUGOABFELJ-CMDGGOBGSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C2=CC=CC=N2)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=CC2=CC=CC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




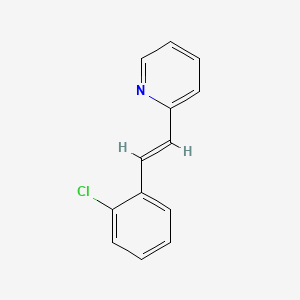
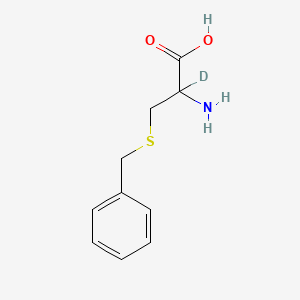
![Propanamide, N-(6-oxo-6H-anthra[9,1-cd]isothiazol-7-yl)-](/img/structure/B13759670.png)
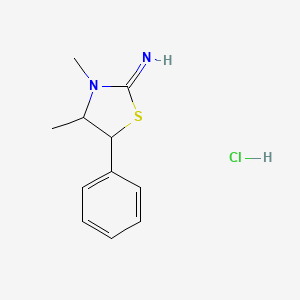
![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B13759680.png)
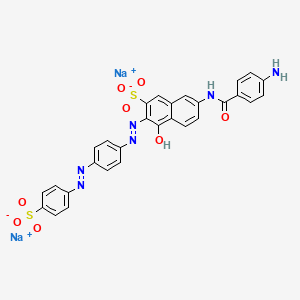
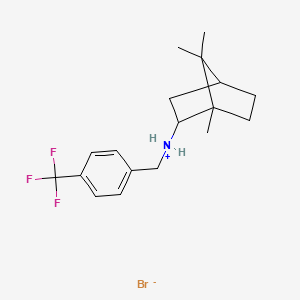
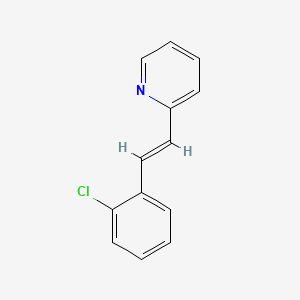
![4-Amino-3-{(e)-[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl}naphthalene-1-sulfonic acid](/img/structure/B13759702.png)
